Cas no 2138133-54-5 (3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine)

3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine is a bicyclic organic compound featuring both an amine and a chloromethyl functional group, making it a versatile intermediate in synthetic chemistry. Its rigid bicyclo[3.2.0]heptane scaffold provides structural stability, while the reactive chloromethyl and amine groups enable further derivatization for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s unique geometry and functional group reactivity facilitate selective modifications, offering potential in the development of bioactive molecules or specialized polymers. Its well-defined structure ensures consistent performance in synthetic routes, making it a valuable building block for researchers seeking to explore novel chemical spaces.
3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine structure
2138133-54-5 structure
Product Name:3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine
CAS No:2138133-54-5
MF:C8H14ClN
MW:159.656461238861
CID:6447978
PubChem ID:165861726
Update Time:2025-05-21

3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2138133-54-5
    • EN300-737737
    • 3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine
    • 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine
    • Inchi: 1S/C8H14ClN/c9-4-5-1-6-3-8(10)7(6)2-5/h5-8H,1-4,10H2
    • InChI Key: VSAITYOOLFNCDL-UHFFFAOYSA-N
    • SMILES: ClCC1CC2CC(C2C1)N

Computed Properties

  • Exact Mass: 159.0814771g/mol
  • Monoisotopic Mass: 159.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26Ų

3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Additional information on 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine

Comprehensive Overview of 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine (CAS No. 2138133-54-5): Properties, Applications, and Industry Insights

The compound 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine (CAS No. 2138133-54-5) is a specialized bicyclic organic molecule featuring a unique structural framework. Its chloromethyl and amine functional groups make it a versatile intermediate in pharmaceutical and agrochemical synthesis. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The bicyclo[3.2.0]heptane core contributes to its rigid three-dimensional geometry, which is valuable for modulating biological activity.

In recent years, the demand for high-purity bicyclic amines like 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine has surged, driven by advancements in small-molecule drug development and catalysis. This compound’s CAS No. 2138133-54-5 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and material science. Its synthesis often involves stereoselective reactions, a topic of high interest in organic chemistry forums. Additionally, its stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry applications.

One of the trending discussions around 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine revolves around its role in green chemistry. With growing emphasis on sustainable synthesis, researchers are exploring eco-friendly routes to produce this compound, such as catalytic hydrogenation or biocatalytic methods. These approaches align with the broader industry shift toward reducing carbon footprints and minimizing hazardous byproducts. The compound’s chloromethyl group also offers reactivity for further derivatization, making it a key building block for peptide mimetics and protease inhibitors.

From a commercial perspective, suppliers of CAS No. 2138133-54-5 highlight its high solubility in polar solvents, which simplifies formulation processes. This property is critical for applications in drug delivery systems and polymer chemistry. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, ensuring compliance with Good Manufacturing Practices (GMP). Furthermore, its bicyclo[3.2.0]heptane scaffold is structurally analogous to natural terpenes, opening doors for bioactive compound design.

In conclusion, 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine (CAS No. 2138133-54-5) represents a compelling case study in modern organic chemistry. Its multifaceted applications—from pharmaceutical intermediates to sustainable chemistry—underscore its importance in both academic and industrial settings. As research continues to uncover new synthetic pathways and functionalizations, this compound is poised to remain a focal point in innovative chemical development.

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